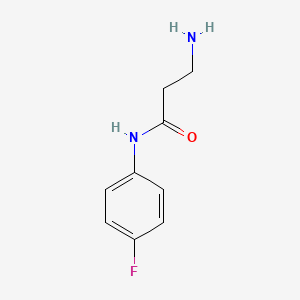

3-Amino-N-(4-fluorophenyl)propanamide

Description

BenchChem offers high-quality 3-Amino-N-(4-fluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N-(4-fluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(4-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNWWWPTOXJNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286106 | |

| Record name | 3-Amino-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938515-70-9 | |

| Record name | 3-Amino-N-(4-fluorophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938515-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-N-(4-fluorophenyl)propanamide chemical properties

[1][2]

Executive Summary

3-Amino-N-(4-fluorophenyl)propanamide (CAS: 938515-70-9) is a specialized β-amino acid derivative serving as a critical pharmacophore in medicinal chemistry.[1][2] Structurally, it consists of a β-alanine backbone amidated with a 4-fluoroaniline moiety.[1][2]

This molecule bridges the gap between simple amino acids and aromatic amides, offering unique properties:

-

Metabolic Stability: The para-fluorine substitution on the aromatic ring blocks metabolic oxidation at the susceptible C4 position, extending half-life in vivo.[1][2]

-

Peptidase Resistance: The β-amino architecture renders the amide bond resistant to cleavage by standard α-peptidases, making it an ideal scaffold for peptidomimetics.[1][2]

-

Synthetic Versatility: The primary amine serves as a nucleophilic handle for further elaboration into urea, sulfonamide, or heterocyclic derivatives (e.g., dihydropyrimidines).[2]

This guide details the physicochemical profile, synthesis protocols, and quality control standards required for high-integrity research applications.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Core Identity

| Parameter | Detail |

| IUPAC Name | 3-Amino-N-(4-fluorophenyl)propanamide |

| Common Synonyms | β-Alanine 4-fluoroanilide; 3-Amino-4'-fluoropropionanilide |

| CAS Number | 938515-70-9 (Free Base); 1220035-45-9 (HCl Salt) |

| Molecular Formula | C₉H₁₁FN₂O |

| Molecular Weight | 182.20 g/mol (Free Base) |

| SMILES | NCCC(=O)NC1=CC=C(F)C=C1 |

Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictive models (ACD/Labs, ChemAxon).

| Property | Value / Description | Context |

| Physical State | White to off-white solid | Crystalline powder in pure form.[1][2] |

| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | High solubility in polar organic solvents.[2] |

| Water Solubility | Moderate (pH dependent) | The free base is sparingly soluble; HCl salt is highly water-soluble.[2] |

| LogP (Predicted) | 0.90 ± 0.2 | Lipophilicity is balanced by the polar primary amine.[2] |

| pKa (Basic) | 9.8 ± 0.5 (Amine) | Typical for primary alkyl amines; protonated at physiological pH.[2] |

| pKa (Acidic) | ~15 (Amide NH) | The amide proton is weakly acidic, non-ionizable under standard conditions.[2] |

| H-Bond Donors | 2 (Amine NH₂, Amide NH) | Critical for receptor binding interactions.[2] |

| H-Bond Acceptors | 2 (Amide Carbonyl, Fluorine) | Fluorine acts as a weak acceptor.[2] |

Synthesis & Manufacturing Methodologies

To ensure high purity (>98%) for biological screening, a Protection-Deprotection Strategy is recommended over direct acrylamide addition, which often yields polymerization byproducts.[2]

Protocol A: The Boc-Anhydride Route (Lab Scale)

This method prioritizes purity and control, utilizing tert-butoxycarbonyl (Boc) protection to prevent self-polymerization of the β-alanine component.[1][2]

Reagents:

Workflow Diagram:

Figure 1: Step-wise synthesis via Boc-protected β-alanine to prevent side reactions.

Detailed Step-by-Step Procedure

-

Activation: Dissolve N-Boc-β-alanine (1.0 eq) in dry Dichloromethane (DCM). Add DIPEA (2.0 eq) and cool to 0°C.

-

Coupling: Add HATU (1.1 eq) and stir for 15 minutes to activate the carboxylic acid.

-

Addition: Add 4-Fluoroaniline (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the organic layer with 1M HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.[2] Dry over Na₂SO₄ and concentrate.

-

Deprotection: Dissolve the crude intermediate in 4M HCl in Dioxane. Stir for 2 hours (monitor CO₂ evolution).

-

Isolation: The product precipitates as the Hydrochloride salt.[2] Filter, wash with diethyl ether, and dry under vacuum.

Analytical Characterization & Quality Control

Validating the identity of 3-Amino-N-(4-fluorophenyl)propanamide requires specific attention to the fluorine signature and the ethylene bridge.[1][2]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 10.2 ppm (s, 1H): Amide NH (Deshielded by aromatic ring).[2]

-

δ 7.6 – 7.1 ppm (m, 4H): Aromatic protons.[2] The 4-fluoro substitution creates a distinct splitting pattern (roofing effect) typical of para-substituted benzenes.[2]

-

δ 3.1 ppm (t, 2H): β-Methylene (–CH₂–CH₂ –NH₂).[2]

-

δ 2.7 ppm (t, 2H): α-Methylene (–CO–CH₂ –CH₂–).[2]

-

δ 8.0 ppm (br s, 3H): Ammonium protons (if HCl salt).[2]

-

-

¹⁹F NMR:

HPLC Purity Method[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[2]

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[2]

-

Rationale: TFA is required to protonate the amine, ensuring a sharp peak shape and preventing tailing caused by interaction with silanol groups.

-

-

Detection: UV at 254 nm (Aromatic absorption).[2]

Handling, Safety, and Storage[2]

Hazard Identification (GHS)[2]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

Note: As an aniline derivative, potential toxicity exists.[2][4] Handle with care to avoid absorption.[2][4]

Storage Protocols

-

Hygroscopicity: The HCl salt is hygroscopic.[2] It attracts atmospheric moisture, which can lead to hydrolysis or weighing errors.

-

Condition: Store at 2–8°C in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) for long-term storage.

-

Stability: Stable for >2 years if kept dry and away from strong oxidizing agents.[2]

References

Sources

- 1. 938515-70-9|3-Amino-N-(4-fluorophenyl)propanamide|BLD Pharm [bldpharm.com]

- 2. N-[4-(4-fluorophenyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]propanamide | C27H29FN2O | CID 44424071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

physicochemical properties of 3-Amino-N-(4-fluorophenyl)propanamide

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-N-(4-fluorophenyl)propanamide

Executive Summary

3-Amino-N-(4-fluorophenyl)propanamide is a small molecule of significant interest to the pharmaceutical and chemical research sectors. Its structure, incorporating a flexible aminopropane backbone, a rigid fluorophenyl ring, and an amide linker, presents a versatile scaffold for the development of novel chemical entities. As with any compound destined for advanced research or drug development, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a critical prerequisite for predicting its behavior in biological systems, designing effective experimental protocols, and ensuring safe handling.

This guide provides a comprehensive technical overview of the core . Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of data points. Instead, it emphasizes the causal relationships between molecular structure and physical behavior, explains the rationale behind key experimental methodologies, and provides detailed, actionable protocols for in-house characterization. We will explore its chemical identity, lipophilicity, solubility, ionization constants, and key spectroscopic features. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to leverage this compound to its fullest potential.

Section 1: Chemical Identity and Structural Analysis

The foundational step in characterizing any chemical compound is to establish its precise identity. This section outlines the key identifiers for 3-Amino-N-(4-fluorophenyl)propanamide and provides an analysis of its structural features, which are the primary determinants of its chemical behavior.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-Amino-N-(4-fluorophenyl)propanamide | N/A |

| CAS Number | 938515-70-9 | [1][2] |

| Molecular Formula | C₉H₁₁FN₂O | [1][2] |

| Molecular Weight | 182.20 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1F)NC(=O)CCN | [2] |

| InChI Key | FQNWWWPTOXJNJM-UHFFFAOYSA-N |[1] |

Structural Analysis

The molecule's structure contains three key functional groups that dictate its physicochemical properties:

-

Primary Aliphatic Amine (-NH₂): This group is basic and will be protonated at physiological pH. It serves as a key hydrogen bond donor and can participate in salt formation.

-

Amide Linkage (-C(=O)NH-): This planar group is relatively stable and acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Its presence contributes to the molecule's polarity and potential for intermolecular interactions.

-

4-Fluorophenyl Ring: This aromatic moiety introduces a degree of rigidity and lipophilicity. The fluorine atom is a weak hydrogen bond acceptor and can modulate electronic properties and metabolic stability.

Caption: 2D Structure of 3-Amino-N-(4-fluorophenyl)propanamide.

Section 2: Core Physicochemical Properties and Experimental Determination

The behavior of a drug candidate—from its absorption to its interaction with a target—is governed by its physicochemical properties.[3] Optimizing properties like lipophilicity and solubility is a central goal in medicinal chemistry.[4] This section details the most critical properties for 3-Amino-N-(4-fluorophenyl)propanamide and provides validated protocols for their experimental determination.

Lipophilicity (LogP/LogD)

Expertise & Causality: Lipophilicity, often expressed as the octanol-water partition coefficient (LogP for the neutral species), is a crucial parameter that influences a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[5] The interplay between the lipophilic fluorophenyl ring and the hydrophilic primary amine in this molecule makes experimental determination of its distribution coefficient (LogD) at physiological pH (7.4) particularly important.

Data Summary Table 2: Lipophilicity

| Parameter | Value | Method |

|---|---|---|

| LogP (calculated) | 1.1 - 1.5 | QSPR Models |

| LogP (experimental) | Not publicly available | Requires determination |

| LogD at pH 7.4 (predicted) | < 1.0 | Requires determination |

Note: Calculated values are estimations and should be confirmed experimentally.

Experimental Protocol: LogP Determination via Shake-Flask Method

This protocol adheres to the traditional and widely accepted "shake-flask" method for determining the octanol-water partition coefficient.[4]

-

Preparation: Prepare a stock solution of 3-Amino-N-(4-fluorophenyl)propanamide in either n-octanol or water (pre-saturated with the other solvent). A typical starting concentration is 1 mg/mL.

-

Partitioning: In a glass vial, combine 5 mL of pre-saturated n-octanol and 5 mL of pre-saturated water. Add a small, precise volume of the stock solution.

-

Equilibration: Seal the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at 2000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility

Expertise & Causality: Solubility is a gatekeeper property for oral bioavailability; a compound must dissolve to be absorbed.[5] For 3-Amino-N-(4-fluorophenyl)propanamide, solubility will be highly pH-dependent due to the basic primary amine. At low pH, the protonated form will exhibit higher solubility, while at higher pH, the neutral form will be less soluble. Differentiating between kinetic and thermodynamic solubility is vital; the former is relevant for rapid, high-throughput screening, while the latter represents true equilibrium solubility.[3]

Data Summary Table 3: Aqueous Solubility

| Parameter | Value | Method |

|---|---|---|

| Kinetic Solubility in PBS (pH 7.4) | Not publicly available | Requires determination |

| Thermodynamic Solubility | Not publicly available | Requires determination |

Experimental Protocol: Kinetic Solubility via Nephelometry

This high-throughput method assesses the concentration at which a compound begins to precipitate from a solution when added from a DMSO stock.

-

Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well microplate.

-

Compound Addition: Prepare a 10 mM stock solution of the compound in DMSO. Add 2 µL of the stock solution to the first well and perform a serial dilution across the plate.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to occur.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.

Ionization Constant (pKa)

Expertise & Causality: The pKa value quantifies the acidity or basicity of ionizable groups. For this molecule, the primary amine is the most significant ionizable center. Its pKa will determine the ratio of charged to uncharged species at any given pH. This ratio profoundly impacts solubility, membrane permeability, and the potential for ionic interactions with biological targets. The amide N-H is generally not considered basic and is only very weakly acidic, with a pKa typically well above the physiological range.

Data Summary Table 4: Ionization Constant

| Parameter | Value | Method |

|---|---|---|

| Basic pKa (Amine) | ~9.0 - 10.0 (Predicted) | Requires determination |

| Acidic pKa (Amide) | > 14 (Predicted) | Not physiologically relevant |

Experimental Protocol: pKa Determination via Potentiometric Titration

This method involves titrating a solution of the compound with an acid or base and monitoring the pH to find the inflection point.

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a solution of 0.15 M KCl (to maintain constant ionic strength).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration (for basic pKa): Titrate the solution with a standardized solution of HCl (e.g., 0.1 M). Record the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Caption: Ionization Equilibrium of the Primary Amine Group.

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its structure and purity. The following are predicted spectral characteristics for 3-Amino-N-(4-fluorophenyl)propanamide.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the different proton environments. The aromatic protons on the fluorophenyl ring will appear as complex multiplets between 7.0-7.5 ppm. The two aliphatic -CH₂- groups will likely appear as triplets between 2.5-3.5 ppm. The primary amine (-NH₂) and amide (-NH-) protons will appear as broad singlets that are exchangeable with D₂O.[6]

-

¹³C NMR: Approximately 8-9 distinct signals are expected, with aromatic carbons in the 115-160 ppm range, the amide carbonyl (~170 ppm), and aliphatic carbons in the 30-40 ppm range.

-

¹⁹F NMR: This is a particularly powerful technique for this molecule. A single resonance is expected for the fluorine atom, and its chemical shift will be sensitive to the electronic environment, providing a clean probe for binding or conformational changes.[7]

3.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of its functional groups.

Table 5: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Amide (N-H) | Stretch | 3200 - 3400 |

| Amide (C=O) | Stretch | 1640 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1250 |

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Table 6: Mass Spectrometry Data

| Parameter | Calculated Value |

|---|---|

| Monoisotopic Mass | 182.0859 g/mol |

| Exact Mass | 182.19 g/mol [1] |

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Amino-N-(4-fluorophenyl)propanamide is not widely available, safe handling practices should be based on compounds with similar functional groups.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[8][10]

-

Disposal: Dispose of the chemical in accordance with all local, state, and federal regulations.

Section 5: Conclusion

3-Amino-N-(4-fluorophenyl)propanamide is a chemical scaffold with considerable potential. This guide has established its fundamental chemical identity and, more importantly, provided a framework for its empirical physicochemical characterization. The experimental protocols detailed herein for determining lipophilicity, solubility, and pKa are essential for any research program aiming to utilize this compound in a biological context. By understanding and measuring these core properties, researchers can make informed decisions, accelerate their development timelines, and unlock the full potential of this versatile molecule.

References

-

Royal Society of Chemistry. Chapter 1: Physicochemical Properties. In: Physicochemical and ADME-Tox Properties in Drug Design. 2023. Available from: [Link]

-

KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet. 2022. Available from: [Link]

-

Foresight Biosciences. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. 2024. Available from: [Link]

-

Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Available from: [Link]

-

ResearchGate. The most commonly used fluorinated amino acids for PrOF NMR. Available from: [Link]

Sources

- 1. 3-Amino-N-(4-fluorophenyl)propanamide | 938515-70-9 [sigmaaldrich.com]

- 2. 938515-70-9|3-Amino-N-(4-fluorophenyl)propanamide|BLD Pharm [bldpharm.com]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. kishida.co.jp [kishida.co.jp]

- 9. fishersci.com [fishersci.com]

- 10. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-N-(4-fluorophenyl)propanamide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-Amino-N-(4-fluorophenyl)propanamide, a substituted β-amino acid derivative of interest in medicinal chemistry and drug development. We present a systematic workflow that integrates chemical synthesis with a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. By following the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), we aim to provide a self-validating system for the unambiguous confirmation of the molecular structure of the title compound.

Introduction: The Imperative of Structural Integrity

In the landscape of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. It dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. 3-Amino-N-(4-fluorophenyl)propanamide (Molecular Formula: C₉H₁₁FN₂O, Molecular Weight: 182.20 g/mol ) is a molecule with potential applications stemming from its β-amino acid and fluorinated aromatic moieties. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds a cornerstone of modern medicinal chemistry.

The unequivocal confirmation of the structure of such a molecule is a non-negotiable prerequisite for any further investigation. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide, therefore, outlines a rigorous, multi-faceted approach to the structural elucidation of 3-Amino-N-(4-fluorophenyl)propanamide, ensuring the highest degree of confidence in its chemical identity.

The Synthetic Pathway: A Clue to the Structure

The proposed synthesis of 3-Amino-N-(4-fluorophenyl)propanamide provides the initial hypothesis for its structure. A logical and high-yielding synthetic route involves the coupling of a protected β-alanine with 4-fluoroaniline, followed by deprotection. This multi-step synthesis is outlined below, with each step being crucial for building the final molecular architecture.

Synthesis Workflow

The synthesis is designed in three key stages:

-

Protection of the Amino Group: The primary amine of 3-aminopropanoic acid (β-alanine) is protected to prevent its interference in the subsequent amide bond formation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of conditions and its facile removal under acidic conditions.[1][2][3]

-

Amide Bond Formation: The protected N-Boc-β-alanine is coupled with 4-fluoroaniline. This reaction is facilitated by a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxybenzotriazole (HOBt) to enhance the reaction rate and suppress racemization.[4][5][6]

-

Deprotection: The final step involves the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA), to yield the target primary amine.[7][8]

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-3-aminopropanoic acid

-

Dissolve 3-aminopropanoic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq.) and stir until dissolved.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-aminopropanoic acid.

Step 2: Synthesis of N-Boc-3-amino-N-(4-fluorophenyl)propanamide

-

Dissolve N-Boc-3-aminopropanoic acid (1.0 eq.), 4-fluoroaniline (1.0 eq.), and HOBt (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq.) portion-wise.

-

Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of 3-Amino-N-(4-fluorophenyl)propanamide (Final Product)

-

Dissolve the N-Boc protected intermediate from Step 2 in DCM.

-

Add trifluoroacetic acid (TFA) (20-50% v/v) at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield the final product, 3-Amino-N-(4-fluorophenyl)propanamide.

Spectroscopic and Spectrometric Analysis: The Pillars of Elucidation

With a synthetic route established, the next phase is to rigorously characterize the final product using a suite of analytical techniques. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and self-validating confirmation of the molecule's identity.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, which is a critical first check of its identity.

Predicted Mass Spectrum Data

| Parameter | Predicted Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Ion [M+H]⁺ | m/z 183.09 |

| Key Fragment Ions | m/z 166.06, 124.05, 111.05, 95.04 |

Interpretation: The observation of a protonated molecular ion [M+H]⁺ at m/z 183.09 would be consistent with the expected molecular weight of 182.20 g/mol for C₉H₁₁FN₂O. The fragmentation pattern provides further structural information. The loss of ammonia (NH₃) from the primary amine would result in a fragment at m/z 166.06. Cleavage of the amide bond could lead to the formation of the 4-fluoroaniline fragment (m/z 111.05) and the propanamide fragment. Further fragmentation of the aromatic ring can also be expected.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

LC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow rate: 0.2-0.5 mL/min.

-

-

MS Method:

-

Ionization: ESI positive mode.

-

Mass Range: m/z 50-500.

-

Collision Energy (for MS/MS): Ramped to obtain a rich fragmentation spectrum.

-

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (primary amine and amide N-H) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| ~1650 | Strong | C=O stretching (Amide I band) |

| ~1550 | Strong | N-H bending (Amide II band) |

| ~1510 | Strong | Aromatic C=C stretching |

| ~1220 | Strong | C-F stretching |

Interpretation: The IR spectrum should prominently display a strong absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group. The broad absorption in the 3400-3200 cm⁻¹ region is indicative of N-H stretching vibrations from both the primary amine and the secondary amide. The presence of the aromatic ring is confirmed by the C-H stretching above 3000 cm⁻¹ and the C=C stretching around 1510 cm⁻¹. A strong band around 1220 cm⁻¹ is expected for the C-F bond.

Experimental Protocol: FTIR

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR provides information about the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | dd (J = 9.0, 5.0 Hz) | 2H | Ar-H (ortho to -NH) |

| ~7.00 | t (J = 9.0 Hz) | 2H | Ar-H (ortho to -F) |

| ~3.10 | t (J = 6.5 Hz) | 2H | -CH₂-NH₂ |

| ~2.60 | t (J = 6.5 Hz) | 2H | -CO-CH₂- |

| ~1.60 | br s | 2H | -NH₂ |

| ~8.50 | s | 1H | -NH-CO |

Interpretation: The aromatic region is expected to show two distinct signals due to the symmetry of the para-substituted ring. The protons ortho to the amide nitrogen will be deshielded and appear as a doublet of doublets due to coupling with both the neighboring proton and the fluorine atom. The protons ortho to the fluorine will appear as a triplet due to coupling with two equivalent neighboring protons. The two methylene groups of the propanamide chain will appear as two triplets, each integrating to 2H, due to coupling with each other. The primary amine protons are expected to appear as a broad singlet, and the amide proton as a singlet at a downfield chemical shift.

¹³C NMR provides information about the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C=O (amide) |

| ~159.0 (d, J ≈ 240 Hz) | C-F |

| ~134.0 | C (ipso to -NH) |

| ~121.0 (d, J ≈ 8 Hz) | C (ortho to -NH) |

| ~115.5 (d, J ≈ 22 Hz) | C (ortho to -F) |

| ~39.0 | -CH₂-NH₂ |

| ~37.0 | -CO-CH₂- |

Interpretation: The ¹³C NMR spectrum should show 7 distinct signals. The amide carbonyl carbon will be the most downfield signal. The carbon attached to the fluorine will appear as a doublet with a large coupling constant. The other aromatic carbons will also show splitting due to coupling with the fluorine atom, with smaller coupling constants. The two aliphatic carbons will appear in the upfield region.

2D NMR experiments like HSQC and HMBC are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will confirm which proton signal corresponds to which carbon signal in the aliphatic chain and the aromatic ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular fragments. For example, HMBC correlations should be observed between the amide proton and the carbonyl carbon, as well as the aromatic carbons. Correlations between the methylene protons and the carbonyl carbon, and between the aromatic protons and the ipso- and ortho-carbons will confirm the overall structure.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Acquire 2D HSQC and HMBC spectra using standard pulse programs.

-

-

Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals and use the 2D correlations to confirm the connectivity.

X-ray Crystallography: The Definitive Proof

While the combination of spectroscopic techniques provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[1][7][9][10]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of 3-Amino-N-(4-fluorophenyl)propanamide beyond any doubt.

Conclusion: A Unified Approach to Structural Certainty

The structural elucidation of a novel or synthesized compound is a critical process that demands a meticulous and multi-pronged analytical strategy. This guide has detailed a comprehensive workflow for the unambiguous identification of 3-Amino-N-(4-fluorophenyl)propanamide. By integrating a logical synthetic pathway with a powerful suite of spectroscopic and spectrometric techniques, we have established a self-validating system for structural confirmation.

The journey from a synthetic hypothesis to a confirmed molecular structure is a testament to the power of modern analytical chemistry. Each technique, from the initial molecular weight determination by mass spectrometry to the detailed connectivity mapping by 2D NMR, provides an essential layer of evidence. The principles and protocols outlined herein are not only applicable to the title compound but also serve as a robust template for the structural elucidation of a wide range of small organic molecules, ensuring the scientific integrity and reliability of research in drug discovery and beyond.

References

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters. [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PMC. [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

-

Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

PhotoMetrics. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. commonorganicchemistry.com [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amide synthesis by acylation [organic-chemistry.org]

- 10. peptide.com [peptide.com]

3-Amino-N-(4-fluorophenyl)propanamide (CAS 938515-70-9): A Privileged Fluorinated Building Block in Modern Medicinal Chemistry

Executive Summary

3-Amino-N-(4-fluorophenyl)propanamide (CAS 938515-70-9) is a highly versatile, fluorinated

Physicochemical Profiling & Structural Rationale

The molecular architecture of 3-Amino-N-(4-fluorophenyl)propanamide is deliberately designed to address common pharmacokinetic liabilities encountered in early-stage drug development:

-

The 4-Fluorophenyl Moiety: The substitution of hydrogen with fluorine at the para position of the aniline ring is a classic medicinal chemistry tactic. It physically blocks rapid metabolic oxidation (para-hydroxylation) by Cytochrome P450 (CYP450) enzymes in the liver. Furthermore, the highly electronegative fluorine atom modulates the pKa of the adjacent amide, enhancing the overall lipophilicity (logP) and membrane permeability of the downstream Active Pharmaceutical Ingredient (API).

-

The

-Alanine (Propanamide) Linker: Unlike

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number (Free Base) | 938515-70-9 |

| CAS Number (HCl Salt) | 1220035-45-9[3] |

| Molecular Formula | C9H11FN2O[1] |

| Molecular Weight | 182.20 g/mol |

| SMILES | O=C(NC1=CC=C(F)C=C1)CCN[3] |

| Typical Purity Standard | ≥95% - 98% (Commercial grade)[4],[3] |

Chemical Synthesis & Scaling Protocol

The synthesis of 3-Amino-N-(4-fluorophenyl)propanamide is typically achieved through a highly reliable two-step sequence: Boc-protected amide coupling followed by acidic deprotection[2].

Causality in Reagent Selection

Anilines, particularly halogenated derivatives like 4-fluoroaniline, exhibit significantly reduced nucleophilicity due to the electron-withdrawing inductive effect of the fluorine atom and resonance delocalization of the nitrogen lone pair into the aromatic ring. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields. Therefore, the use of a highly reactive uronium-based coupling reagent, such as HATU , is critical to drive the formation of the HOAt-active ester and ensure complete conversion.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling (Boc-Protection)

-

Activation: In a flame-dried round-bottom flask under an inert

atmosphere, dissolve N-Boc- -

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Nucleophilic Attack: Add 4-fluoroaniline (1.1 equiv) to the activated mixture. Stir continuously at room temperature for 12 hours.

-

Workup (Self-Validating System): Quench the reaction with deionized water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated aqueous

(to remove acidic byproducts), and brine. Dry over anhydrous

Step 2: Deprotection

-

Cleavage: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous Dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

-

Acid Addition: Slowly add 4M HCl in Dioxane (10.0 equiv). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether. The product, 3-Amino-N-(4-fluorophenyl)propanamide hydrochloride, will precipitate as a white solid. Filter, wash with additional ether, and dry under high vacuum to afford the pure salt[3].

Synthetic workflow for 3-Amino-N-(4-fluorophenyl)propanamide via amide coupling and deprotection.

Applications in Drug Discovery (Mechanistic Insights)

The primary utility of 3-Amino-N-(4-fluorophenyl)propanamide lies in its terminal amine, which serves as a versatile anchor point for combinatorial library synthesis and lead optimization[2].

-

Kinase Inhibitors: The primary amine can undergo reductive amination with functionalized benzaldehydes to form secondary amines. These motifs frequently act as hinge-binding elements in ATP-competitive kinase inhibitors, where the flexible

-alanine chain allows the 4-fluorophenyl group to occupy deep hydrophobic pockets. -

GPCR Ligands: Coupling the amine with complex carboxylic acids yields extended diamides, a common structural feature in allosteric modulators of GPCRs.

-

Enzyme Inhibitors: Reaction with isocyanates generates asymmetric ureas, which are potent hydrogen-bond donors/acceptors utilized in the active sites of soluble epoxide hydrolases (sEH) or fatty acid amide hydrolases (FAAH).

Medicinal chemistry functionalization pathways for the primary amine building block.

Analytical Validation

To ensure the integrity of the synthesized building block prior to downstream application, rigorous analytical validation is required.

Table 2: Recommended Analytical Validation Parameters

| Technique | Conditions / Expected Outcome |

| HPLC | Column: C18 (5 µm, 4.6 x 150 mm). Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detection: UV at 254 nm. Expected Purity: >98%. |

| LC-MS (ESI+) | Expected mass-to-charge ratio (m/z): [M+H]+ = 183.1. |

| 1H NMR (DMSO-d6) | Key signals: Aromatic multiplet (~7.1-7.6 ppm, 4H), Amide NH singlet (~10.2 ppm, 1H), Aliphatic triplets for |

References

-

3-Amino-N-(4-fluorophenyl)propanamide | 938515-70-9 - Sigma-Aldrich.

-

3-Amino-N-(4-fluorophenyl)propanamide hydrochloride, 95% Purity - Calpaclab. 4

-

938515-70-9 | 3-Amino-N-(4-fluorophenyl)propanamide - BLDpharm. 1

-

1220035-45-9 | 3-Amino-N-(4-fluorophenyl)propanamide hydrochloride - ChemScene. 3

-

US5874443A - Isoquinoline derivatives and isoquinoline combinatorial libraries - Google Patents. 2

Sources

Technical Guide: 3-Amino-N-(4-fluorophenyl)propanamide

The following technical guide is structured to provide an in-depth analysis of 3-Amino-N-(4-fluorophenyl)propanamide , focusing on its molecular weight as a critical parameter in stoichiometry, analytical characterization, and fragment-based drug design (FBDD).

Core Parameter Analysis: Molecular Weight, Synthesis, and Physicochemical Characterization

Executive Summary: The "Fragment" Advantage[1]

In modern drug discovery, 3-Amino-N-(4-fluorophenyl)propanamide serves as a high-value "fragment" scaffold.[1] With a molecular weight of 182.20 g/mol , it sits firmly within the "Rule of 3" for fragment-based drug discovery (MW < 300), offering high ligand efficiency (LE) potential.[1]

This compound functions primarily as a β-alanine linker motif incorporating a bioisosteric fluorine substitution.[1] The fluorine atom at the para-position of the phenyl ring blocks metabolic oxidation (CYP450 protection) while modulating the electronic properties of the amide bond.[1]

Molecular Weight & Isotopic Composition[1]

Accurate molecular weight calculations are the foundation of stoichiometry in synthesis and identification in mass spectrometry.[1] For this compound, we must distinguish between the Average Molecular Weight (used for weighing reagents) and the Monoisotopic Mass (used for MS identification).[1]

Fundamental Data[1][2][3]

| Parameter | Value | Notes |

| IUPAC Name | 3-Amino-N-(4-fluorophenyl)propanamide | β-Alanine derivative |

| CAS (Free Base) | 938515-70-9 | Primary form discussed |

| CAS (HCl Salt) | 1220035-45-9 | Common commercial form |

| Chemical Formula | C | |

| Average MW | 182.20 g/mol | Used for molarity calc.[1][2][3] |

| Monoisotopic Mass | 182.0855 Da | [M+H] |

Stoichiometric Implications (Salt Forms)

Researchers often overlook the counterion, leading to gross errors in stoichiometry.[1] The hydrochloride salt is the most stable form for storage but significantly alters the molecular weight.[1]

Critical Insight: When converting from a procedure citing the free base to using the commercial HCl salt, you must apply a correction factor of 1.20 to the mass weighed.[1]

Synthesis & Manufacturing Protocol

To ensure the integrity of the molecular weight analysis, the compound must be synthesized with high purity.[1] Below is a self-validating protocol utilizing Boc-protection strategy to prevent polymerization of the free amine.

Reaction Pathway (DOT Visualization)[1]

Figure 1: Step-wise synthesis pathway ensuring controlled amide formation and isolation of the stable HCl salt.

Detailed Protocol

Step 1: Amide Coupling

-

Dissolve Boc-β-Alanine (1.0 equiv) and 4-Fluoroaniline (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Add DIPEA (3.0 equiv) dropwise.[1]

-

Stir at Room Temperature (RT) for 12 hours.

-

Validation: TLC (Hexane:EtOAc 1:[1]1) should show consumption of aniline.[1]

Step 2: Deprotection & Isolation [1]

-

Dissolve the purified intermediate in minimal dioxane.[1]

-

Add 4M HCl in Dioxane (5.0 equiv) at 0°C.

-

Stir for 2 hours. The product will precipitate as a white solid.[1]

-

Filter and wash with diethyl ether to remove organic impurities.[1]

-

Result: High purity HCl salt (MW 218.66).[1]

Analytical Validation (Quality Control)[1]

To confirm the molecular weight and structure, the following analytical workflow is required. This section interprets the data you will observe.[1]

Mass Spectrometry (LC-MS)[1]

-

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Expected Peak: The instrument detects the protonated species

.[1] -

Target m/z: 183.09 (for the free base mass of 182.08 + 1.007).[1]

-

Diagnostic: If you see peaks at m/z 365.2, this indicates dimer formation

, common in high-concentration amide samples.[1]

Proton NMR ( H-NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 10.2 ppm | Singlet | 1H | Amide -NH- |

| 7.95 ppm | Broad s | 3H | Ammonium -NH |

| 7.65 ppm | Multiplet | 2H | Aromatic (F-ortho) |

| 7.15 ppm | Multiplet | 2H | Aromatic (F-meta) |

| 3.05 ppm | Triplet | 2H | |

| 2.65 ppm | Triplet | 2H |

Expert Note: The triplet coupling of the ethylene backbone (

2.6 and 3.0 ppm) is the "fingerprint" of the β-alanine scaffold.[1] If these peaks are multiplets or shifted, check for incomplete deprotection of the Boc group.[1]

Strategic Applications in Drug Design

The molecular weight of 182.20 is not arbitrary; it allows this molecule to act as a "privileged structure" in Medicinal Chemistry.[1]

Fragment-Based Drug Discovery (FBDD)

In FBDD, we screen low-MW compounds (Fragments) to find weak binders, then "grow" them.[1]

-

Ligand Efficiency (LE): Because the MW is low, even a weak binding affinity (e.g.,

) yields a high LE score.[1] -

Growth Vectors: The primary amine is an open vector for reductive amination or sulfonylation, allowing rapid library expansion.[1]

Linker Chemistry (PROTACs)

This molecule is an ideal rigidified linker .[1] Unlike flexible alkyl chains, the amide bond adds rigidity, and the phenyl ring adds lipophilicity.[1]

-

Application: Connecting a Cereblon ligand (e.g., Thalidomide derivative) to a Target Protein ligand.[1]

-

Benefit: The fluorine atom improves permeability compared to a standard aniline linker.[1]

Workflow: From Fragment to Lead

Figure 2: The role of the 182.2 MW fragment in the drug discovery pipeline.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15251694 (Related Structure). Retrieved October 26, 2023, from [Link][1]

Sources

3-Amino-N-(4-fluorophenyl)propanamide solubility in organic solvents

Topic: Solubility Profile and Solvent Selection for 3-Amino-N-(4-fluorophenyl)propanamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists[1]

Executive Summary: The Solubility Landscape

3-Amino-N-(4-fluorophenyl)propanamide (CAS: 938515-70-9) represents a specific class of

Quick Solvent Guide:

-

Best Solvents for Dissolution: DMSO, DMF, Methanol (warm).[1]

-

Best Solvents for Reaction: Ethanol (reflux), Toluene (reflux), DCM (with base).

-

Best Solvents for Precipitation/Purification: Diethyl Ether, Hexane, Cold Water (for free base).[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the three functional domains driving its lattice energy and solvation potential.[1]

2.1 Structural Analysis

-

Primary Amine (

-position):-

Effect: High polarity and basicity (pKa

9.0–9.8). -

Solubility Implication: Provides high solubility in acidic aqueous media (pH < 4) via protonation. Acts as a Hydrogen Bond (HB) donor/acceptor in polar protic solvents.

-

-

Amide Linker:

-

4-Fluorophenyl Moiety:

2.2 The "Salt vs. Base" Critical Distinction

Researchers often confuse the solubility profiles of the free base and its hydrochloride salt.[1]

| Feature | Free Base (CAS 938515-70-9) | HCl Salt (CAS 1220035-45-9) |

| Character | Amphiphilic Solid | Ionic Solid |

| Water Solubility | Low to Moderate (pH dependent) | High |

| Organic Solubility | Good in alcohols, DCM, EtOAc | Poor in non-polar organics (EtOAc, DCM) |

| Preferred Use | Amide coupling, N-alkylation | Storage, Aqueous formulation |

Solubility Profile by Solvent Class[1]

The following data summarizes empirical observations and predictive modeling for the Free Base form.

Table 1: Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Ideal for stock solutions and biological assays.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (20–50 mg/mL) | Solubility increases significantly with heat.[1] Preferred for recrystallization.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–30 mg/mL) | Good for liquid-liquid extraction (organic phase). |

| Esters/Ethers | Ethyl Acetate, THF | Moderate to Low | Often requires warming.[1] THF is superior to EtOAc.[1] |

| Non-Polar | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Used as anti-solvents to precipitate the compound.[1] |

| Aqueous | Water (pH 7), PBS | Low | Solubility is limited by the lipophilic phenyl ring.[1] |

| Acidic Aqueous | 0.1 M HCl, 1% Acetic Acid | High | Forms the soluble ammonium salt immediately.[1] |

Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Use this for rapid solvent selection during synthesis or recrystallization.

Figure 1: Decision tree for rapid qualitative solubility assessment.

Protocol B: HPLC Saturation Method (Quantitative)

Use this for formulation development or precise physicochemical characterization.

-

Preparation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Shake at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (ensure filter compatibility with solvent).

-

Quantification: Dilute the filtrate 100x with Mobile Phase (e.g., Water/Acetonitrile) and inject into HPLC.

-

Detector: UV at 254 nm (aromatic ring).

-

Standard: Compare peak area against a known standard curve of the compound in DMSO.[1]

-

Applications in Synthesis & Purification

5.1 Reaction Solvent Selection

For reactions involving the amine group (e.g., reductive amination or amide coupling):

-

DCM or THF: Recommended.[1] These dissolve the free base well and are easily removed.[1]

-

Avoid Acetone: The primary amine can react with acetone to form an imine (Schiff base) side product.[1]

5.2 Recrystallization Strategy

The most common method to purify 3-Amino-N-(4-fluorophenyl)propanamide is recrystallization, exploiting its temperature-dependent solubility in alcohols.[1]

Recommended System: Ethanol/Water [1]

-

Dissolve the crude solid in boiling Ethanol (minimum volume).

-

Slowly add warm Water until slight turbidity persists.

-

Add a few drops of Ethanol to clear the solution.[1]

-

Allow to cool slowly to room temperature, then to 4°C.

-

Result: The hydrophobic fluorophenyl group drives crystallization as the solvent polarity increases (due to water).

References

-

PubChem. Compound Summary for CID 22665129 (Fluoro-beta-alanine derivatives). National Library of Medicine (US). [Link]

-

Fülöp, F., et al. (2020).[1] Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990.[1] [Link]

Sources

An In-depth Technical Guide to 3-Amino-N-(4-fluorophenyl)propanamide Derivatives and Analogs: Synthesis, Therapeutic Potential, and Research Applications

This guide provides a comprehensive technical overview of 3-Amino-N-(4-fluorophenyl)propanamide derivatives and analogs, a class of compounds with significant interest in medicinal chemistry. We will delve into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Fluorinated Propanamide Scaffold

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The 3-Amino-N-(4-fluorophenyl)propanamide core represents a privileged scaffold, amenable to diverse chemical modifications to explore a wide range of biological targets. The presence of the fluorine atom on the phenyl ring can significantly influence the electronic properties and conformation of the molecule, leading to improved pharmacological profiles.[1][3] This guide will explore the chemical space around this core, highlighting key derivatives and their therapeutic promise.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 3-Amino-N-(4-fluorophenyl)propanamide and its derivatives often involves standard peptide coupling reactions or multi-step sequences starting from readily available materials.

General Synthesis of the 3-Amino-N-(4-fluorophenyl)propanamide Backbone

A common approach involves the reaction of a protected β-alanine derivative with 4-fluoroaniline.

Experimental Protocol: Synthesis of a Generic 3-Amino-N-(4-fluorophenyl)propanamide Derivative

-

Protection of β-alanine: Commercially available β-alanine is first protected at the amino group, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

-

Activation of the Carboxylic Acid: The carboxylic acid of the Boc-protected β-alanine is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

-

Amide Bond Formation: The activated ester is then reacted with 4-fluoroaniline in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to form the amide bond.

-

Deprotection: The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in DCM, to yield the final 3-amino-N-(4-fluorophenyl)propanamide derivative.

Caption: General synthetic workflow for 3-Amino-N-(4-fluorophenyl)propanamide.

Synthesis of Substituted Analogs

Modifications to this core structure are key to tuning its biological activity. For instance, the synthesis of N-substituted derivatives at the amino group or further substitutions on the phenyl ring can be achieved by starting with appropriately functionalized building blocks. A patent describes the synthesis of (S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino propanamide methanesulfonate, which involves the reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with (S)-2-aminopropanamide.[4] This highlights how diverse analogs can be constructed.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the 3-Amino-N-(4-fluorophenyl)propanamide scaffold have shown promise in several therapeutic areas. The following sections will explore these applications and the underlying SAR.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[5][6] Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release.[5]

A series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, which are structurally related to the core topic, were investigated as potent and selective DPP-4 inhibitors.[7] The introduction of a 4-phenylthiazol-2-yl group showed highly potent DPP-4 inhibitory activity.[7] Specifically, the compound (3R)-3-amino-N-(4-(4-phenylthiazol-2-yl)-tetrahydro-2H-thiopyran-4-yl)-4-(2,4,5-trifluorophenyl)butanamide 1,1-dioxide demonstrated the ability to reduce blood glucose excursion in an oral glucose tolerance test.[7] This suggests that modifications at the N-terminus of the propanamide, incorporating heterocyclic and additional fluorinated phenyl rings, are crucial for potent DPP-4 inhibition.

Caption: Mechanism of action of DPP-4 inhibitors.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists for Pain Management

TRPV1 is a non-selective cation channel that plays a critical role in the perception of pain.[8] Antagonists of this receptor are being investigated as potential analgesics.

A series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides were designed and evaluated as hTRPV1 antagonists.[8] The structure-activity relationship analysis indicated that specific hydrophobic interactions of the 2-amino substituents in the C-region of the ligand were critical for high hTRPV1 binding potency.[8] For instance, the dipropylamino and dibutylamino analogues displayed excellent antagonism.[8] This highlights the importance of the substitution pattern on the propanamide nitrogen for potent TRPV1 antagonism.

Table 1: SAR of TRPV1 Antagonists [8]

| Compound | Substitution on Propanamide Nitrogen | Ki (CAP) (nM) | IC50 (pH) (nM) |

| 29 | Dipropylamino | 0.2 | 14.7 |

| 30 | Dibutylamino | 0.6 | 10.5 |

| 45S | 1-Piperidinyl | 0.3 | - |

Data extracted from a study on 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides.

Antiproliferative Agents in Oncology

The versatility of the 3-aminopropanamide scaffold has also been explored in the context of cancer therapy. A study on 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives, which are close analogs, demonstrated antiproliferative activity against A549 human lung adenocarcinoma and Caco-2 human colorectal adenocarcinoma cell lines.[9] The incorporation of heterocyclic fragments like pyrazole and pyrrole resulted in a distinct structure-activity relationship, with moderate cytotoxicity.[9] This suggests that the N-substituent of the propanamide core can be modified with various heterocycles to develop potential anticancer agents.

Analytical Characterization

The characterization of 3-Amino-N-(4-fluorophenyl)propanamide derivatives relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compounds.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O and N-H bonds.[9]

Experimental Protocol: Amino Acid Analysis

For derivatives that are amino acid analogs, determining the amino acid composition is a crucial characterization step.

-

Acid Hydrolysis: The compound is hydrolyzed into its constituent amino acids using 6N HCl at 110°C for 24 hours.

-

Derivatization: The amino acids are derivatized pre-column to make them detectable. A common method uses ortho-phthaldehyde (OPA) for primary amines and 9-fluorenylmethylchloroformate (FMOC-Cl) for secondary amines.[10]

-

Reversed-Phase HPLC: The derivatized amino acids are separated and quantified using reversed-phase HPLC with fluorescence detection.[10]

Caption: Workflow for amino acid analysis.

Future Directions and Conclusion

The 3-Amino-N-(4-fluorophenyl)propanamide scaffold and its analogs represent a fertile ground for drug discovery. The synthetic tractability of this core allows for the creation of large and diverse chemical libraries for screening against a multitude of biological targets. Future research will likely focus on:

-

Exploring novel therapeutic targets: The scaffold's versatility suggests it could be adapted to inhibit other enzymes or receptors implicated in disease.

-

Fine-tuning pharmacokinetic properties: Further modifications will aim to optimize absorption, distribution, metabolism, and excretion (ADME) profiles for improved clinical outcomes.

-

Development of more selective inhibitors: For targets like DPP-4 and TRPV1, achieving high selectivity over related proteins is crucial to minimize off-target effects.

References

-

Nitta, A., et al. (2012). Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7036-7040. [Link]

-

Pranaitytė, G., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1533. [Link]

-

Lee, J., et al. (2014). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 57(15), 6473-6487. [Link]

-

Aghababaei, F., & Dehghan, G. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands, 14(4), e1-e12. [Link]

-

Andra, K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(4), 1-4. [Link]

- Reddy, M. S., et al. (2019). Process for the preparation of (s)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino propanamide methanesulfonate.

-

Al-Soud, Y. A., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-publication, 1(1), 1-8. [Link]

-

Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[7][9]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

-

Guchhait, G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1024-1056. [Link]

-

Agilent Technologies. (2019). Agilent Biocolumns Application Compendium - Amino Acid Analysis. [Link]

-

U.S. Environmental Protection Agency. Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]- Properties. [Link]

-

Soloshonok, V. A., & Sorochinsky, A. E. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 989. [Link]

-

Parrino, B., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(4), 1161. [Link]

-

Parrino, B., et al. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Marine Drugs, 21(5), 284. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. WO2019167085A1 - Process for the preparation of (s)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino propanamide methanesulfonate - Google Patents [patents.google.com]

- 5. brieflands.com [brieflands.com]

- 6. oatext.com [oatext.com]

- 7. Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors | MDPI [mdpi.com]

- 10. agilent.com [agilent.com]

Technical Whitepaper: The Strategic Utility of 3-Amino-N-(4-fluorophenyl)propanamide in Modern Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the identification and utilization of versatile, pre-optimized building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 3-Amino-N-(4-fluorophenyl)propanamide (Free Base CAS: 938515-70-9; HCl Salt CAS: 1220035-45-9) represents a highly privileged scaffold. By integrating a reactive primary amine, a flexible

Structural & Physicochemical Profiling

The architectural design of 3-Amino-N-(4-fluorophenyl)propanamide is deeply rooted in rational drug design principles, balancing reactivity with pharmacokinetic stability.

The Fluorine Effect

The incorporation of the 4-fluorophenyl group is a deliberate choice to enhance both pharmacokinetics and target binding[1]. Fluorine, being the most electronegative element, significantly alters the electronic distribution of the aromatic ring without introducing substantial steric bulk (its Van der Waals radius is only 1.47 Å, closely mimicking hydrogen at 1.20 Å). Crucially, substituting the para-position of the phenyl ring with fluorine blocks cytochrome P450-mediated oxidative metabolism, a common liability in unfluorinated anilides[2]. Furthermore, the polarized C-F bond can participate in orthogonal multipolar interactions with protein backbone amides, enhancing binding affinity[1].

The Propanamide Linker

The three-carbon

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the scaffold, demonstrating its excellent alignment with Lipinski's Rule of Five for oral bioavailability[3][4].

| Property | Value (Free Base) | Value (HCl Salt) | Rationale / Implication |

| Formula | C9H11FN2O | C9H12ClFN2O | Low molecular weight allows for extensive downstream derivatization. |

| Molecular Weight | 182.20 g/mol | 218.66 g/mol | High ligand efficiency (LE) potential. |

| CAS Number | 938515-70-9 | 1220035-45-9 | Commercially available for high-throughput screening. |

| H-Bond Donors | 2 | 3 | Facilitates strong target protein interactions via primary amine and amide. |

| H-Bond Acceptors | 2 | 2 | Maintains favorable desolvation penalties. |

| Topological Polar Surface Area | ~55.12 Ų | ~55.12 Ų | Excellent membrane permeability; potential for BBB penetration. |

Self-Validating Synthetic Workflows

To ensure high-fidelity library generation, the synthesis of the core scaffold must be robust, scalable, and self-validating. The following protocol details the synthesis of the HCl salt via a standard amide coupling and deprotection sequence.

Causality in Reagent Selection

Anilines (such as 4-fluoroaniline) are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Traditional coupling reagents like EDC/HOBt often result in sluggish reactions and low yields. Therefore, HATU is selected[5]. HATU proceeds via a highly reactive 7-aza-OBt ester intermediate, which significantly accelerates the acylation of weak nucleophiles and minimizes epimerization[5].

Step-by-Step Protocol

-

Amide Coupling :

-

Dissolve N-Boc-

-alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). -

Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

-

Add 4-fluoroaniline (1.05 eq) and stir for 4-6 hours.

-

Self-Validation: Monitor via LC-MS. The reaction is complete when the mass of the Boc-protected intermediate [M+H]+ 283.1 is the sole peak.

-

-

Workup :

-

Quench with water, extract with EtOAc, wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

-

-

Boc Deprotection :

-

Dissolve the crude intermediate in minimal anhydrous dichloromethane (DCM).

-

Add 4N HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.

-

Self-Validation: The deprotection is visually self-validating. As the Boc group is cleaved (releasing isobutylene and CO2 gases), the highly polar HCl salt of the product becomes insoluble in the DCM/dioxane mixture and precipitates as a white crystalline solid.

-

-

Isolation :

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 3-Amino-N-(4-fluorophenyl)propanamide hydrochloride in >95% purity without the need for column chromatography.

-

Figure 1: Self-validating synthetic workflow for 3-Amino-N-(4-fluorophenyl)propanamide HCl.

Mechanistic Utility & Derivatization Pathways

The true value of 3-Amino-N-(4-fluorophenyl)propanamide lies in the orthogonal reactivity of its primary aliphatic amine. This functional group serves as the primary vector for diversification in medicinal chemistry.

-

Reductive Amination : Reaction with diverse aldehydes or ketones in the presence of sodium triacetoxyborohydride (STAB) yields secondary or tertiary amines. This pathway is heavily utilized in designing ATP-competitive kinase inhibitors, where the basic amine interacts with the solvent-exposed channel of the kinase.

-

Amide/Urea Formation : Coupling with carboxylic acids or isocyanates generates extended amides or ureas. These motifs are frequently explored in GPCR modulators (e.g., mGluR allosteric modulators) to optimize hydrogen-bonding networks within transmembrane domains[6].

-

Sulfonylation : Reaction with sulfonyl chlorides yields stable sulfonamides, a structural class with profound historical and ongoing success in antimicrobial and carbonic anhydrase inhibitor development.

Figure 2: Divergent derivatization pathways from the primary amine pharmacophore.

References

-